1-(2-Methylbenzo[d]thiazol-6-yl)ethanone
CAS No.:
Cat. No.: VC4030819
Molecular Formula: C10H9NOS
Molecular Weight: 191.25 g/mol
* For research use only. Not for human or veterinary use.
![1-(2-Methylbenzo[d]thiazol-6-yl)ethanone -](/images/structure/VC4030819.png)
Specification
Molecular Formula | C10H9NOS |
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Molecular Weight | 191.25 g/mol |
IUPAC Name | 1-(2-methyl-1,3-benzothiazol-6-yl)ethanone |
Standard InChI | InChI=1S/C10H9NOS/c1-6(12)8-3-4-9-10(5-8)13-7(2)11-9/h3-5H,1-2H3 |
Standard InChI Key | CCSCEVNEBAYVTC-UHFFFAOYSA-N |
SMILES | CC1=NC2=C(S1)C=C(C=C2)C(=O)C |
Canonical SMILES | CC1=NC2=C(S1)C=C(C=C2)C(=O)C |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
The compound’s IUPAC name, 1-(2-methyl-1,3-benzothiazol-6-yl)ethanone, reflects its core structure: a benzothiazole ring system fused with a methyl group at position 2 and an acetyl group at position 6. Key identifiers include:
Property | Value | Source |
---|---|---|
Molecular Formula | C₁₀H₉NOS | PubChem |
Molecular Weight | 191.25 g/mol | Vulcanchem |
SMILES | CC1=NC2=C(S1)C=C(C=C2)C(=O)C | PubChem |
InChI Key | CCSCEVNEBAYVTC-UHFFFAOYSA-N | PubChem |
The acetyl group at position 6 introduces electron-withdrawing effects, modulating the electron density of the benzothiazole ring and influencing its reactivity in subsequent derivatization reactions.
Synthetic Methodologies
Friedel-Crafts Acylation
A common route involves Friedel-Crafts acylation of 2-methylbenzo[d]thiazole using acetyl chloride in the presence of Lewis acids like AlCl₃. This method achieves regioselective acetylation at the 6-position due to the directing effects of the thiazole sulfur and methyl group. Typical conditions include:
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Solvent: Dichloromethane or 1,2-dichloroethane
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Temperature: 0–5°C (initial), warming to room temperature
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (400 MHz, CDCl₃):
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δ 2.63 (s, 3H, CH₃-CO)
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δ 2.85 (s, 3H, CH₃-thiazole)
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δ 7.45–8.20 (m, 3H, aromatic protons).
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¹³C NMR (100 MHz, CDCl₃):
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δ 198.4 (C=O)
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δ 167.2 (C=N of thiazole)
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δ 125.8–152.1
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